molecular formula C13H22N2O5 B176289 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 288851-44-5

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B176289
CAS RN: 288851-44-5
M. Wt: 286.32 g/mol
InChI Key: ZLNADSVMXTWJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester (4-CPP-TBE) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. 4-CPP-TBE is a versatile compound that can be used as a reagent, a solvent, or a starting material for synthesizing other organic compounds. It is also used in a variety of biochemical and physiological experiments.

Scientific Research Applications

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography, and as a starting material for synthesizing other organic compounds. It is also used in biochemical and physiological experiments, such as studies of enzyme kinetics and receptor binding. In addition, it is used in the study of drug metabolism, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that acts as a ligand for several proteins and enzymes. It binds to these proteins and enzymes, forming a complex that can be used to study their structure and function. For example, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be used to study the structure and function of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be used to study the structure and function of receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to activate the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite. Finally, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded by heat or light. In addition, it is soluble in both water and organic solvents, making it easy to use in a variety of experiments. Finally, it is relatively inexpensive and widely available.
However, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester also has several limitations for laboratory experiments. It is a relatively weak ligand, meaning that it does not bind strongly to proteins and enzymes. In addition, it is not very soluble in polar solvents such as methanol or ethanol, making it difficult to use in some experiments. Finally, it is toxic and can be irritating to the skin and eyes, so it should be handled with care.

Future Directions

There are several potential future directions for 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester. One potential direction is to use it as a starting material for synthesizing other organic compounds. Another potential direction is to use it in the synthesis of pharmaceuticals. Finally, it could be used in the study of drug metabolism and the development of new drugs. In addition, 4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester could be used to study the structure and function of other proteins and enzymes, as well as receptors.

Synthesis Methods

4-(3-Carboxy-propionyl)-piperazine-1-carboxylic acid tert-butyl ester can be synthesized from piperazine and 3-carboxy-propionic acid. The reaction is carried out in aqueous solution with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is exothermic, meaning that it releases heat during the reaction. The reaction is also reversible, meaning that the product can be converted back to the starting materials. The reaction can be carried out at room temperature or slightly higher temperatures, and the reaction time is typically between 1-2 hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNADSVMXTWJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338011
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid

CAS RN

288851-44-5
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.